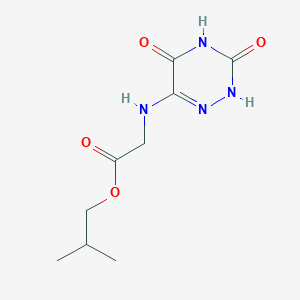

Isobutyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate

Description

Isobutyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate is a triazine-derived compound characterized by a 1,2,4-triazin-3,5-dione core substituted with an aminoacetate ester group. Its molecular formula is C₁₀H₁₆N₄O₄, with a molecular weight of 256.26 g/mol . The isobutyl ester moiety enhances its lipophilicity, making it suitable for applications requiring solubility in organic matrices.

Properties

IUPAC Name |

2-methylpropyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c1-5(2)4-17-6(14)3-10-7-8(15)11-9(16)13-12-7/h5H,3-4H2,1-2H3,(H,10,12)(H2,11,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLYUNMODXWYCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CNC1=NNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isobutyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate (CAS No. 301688-50-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It has a molecular weight of 273.313 g/mol and features a tetrahydro-triazine moiety that is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Antitumor Activity : Research indicates potential antitumor effects through the induction of apoptosis in cancer cells. The compound may modulate signaling pathways associated with cell survival and proliferation.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro and in vivo. Its structural similarity to known anti-inflammatory agents suggests it may inhibit pro-inflammatory cytokines.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Biological Activity | Methodology | Results |

|---|---|---|

| Antimicrobial | Disk diffusion method against E. coli and S. aureus | Inhibition zones observed; MIC values indicated effectiveness |

| Antitumor | MTT assay on various cancer cell lines (e.g., HepG2) | Significant reduction in cell viability at specific concentrations |

| Anti-inflammatory | Carrageenan-induced paw edema model | Reduced edema compared to control; lower levels of TNF-alpha |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited notable antimicrobial activity against resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

- Cancer Research : In a recent investigation involving human tumor cell lines (HepG2 and DLD), the compound was found to induce apoptosis through caspase activation pathways. The study highlighted its potential for development into an anticancer drug .

Comparison with Similar Compounds

Isopropyl 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanoate

- Molecular Formula : C₉H₁₄N₄O₄

- Key Differences: Ester Group: Isopropyl vs. isobutyl, reducing steric hindrance and molecular weight (242.23 g/mol vs. 256.26 g/mol). Amino Acid Chain: Propanoate (C3) instead of acetate (C2), altering electronic and steric profiles.

- Applications : Industrial-grade availability (99% purity) suggests utility in synthetic intermediates or agrochemical precursors .

2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)-2-methylbutanoic Acid

Benzyl ((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)acetate

- Molecular Formula : C₁₂H₁₁N₃O₄S

- Key Differences: Substituent: Thioether (-S-) linkage instead of amino (-NH-), altering redox stability and nucleophilicity. Ester Group: Benzyl ester increases aromaticity, enhancing UV absorption for analytical detection .

- Applications: Potential use in photodynamic therapy or as a protecting group in peptide synthesis.

3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic Acid

- Molecular Formula : C₆H₇N₃O₄

- Key Differences: Chain Length: Propanoic acid (C3) directly linked to the triazinone core, eliminating the amino spacer. Reactivity: Electrophilic triazine core facilitates metal chelation and condensation reactions .

- Applications : Material science (e.g., coordination polymers) and catalysis.

Comparative Data Table

Structural and Functional Insights

- Ester vs. Acid : Esters (e.g., isobutyl, isopropyl) improve lipid solubility for membrane penetration, while carboxylic acids enhance aqueous solubility and ionic interactions .

- Substituent Effects: Thioether groups (e.g., benzyl thioacetate) introduce sulfur-based reactivity, useful in redox-active systems . Methyl branching (e.g., 2-methylbutanoic acid) may hinder enzymatic degradation, prolonging biological activity .

- Triazinone Core: The 1,2,4-triazin-3,5-dione moiety is a versatile pharmacophore, enabling hydrogen bonding and π-π stacking in drug-receptor interactions .

Research Implications

- Drug Development: Aminoacetate/aminopropanoate esters could serve as prodrugs, with esterases converting them to active acids in vivo .

- Material Science: Triazinone-metal complexes (e.g., with propanoic acid derivatives) show promise in catalytic frameworks .

- Analytical Chemistry : Benzyl esters with UV-active groups aid in chromatographic detection and quantification .

Preparation Methods

Cyclocondensation Using Urea and Dicarbonyl Compounds

A widely adopted method involves reacting urea with malonyl chloride under alkaline conditions. In a representative procedure, urea (2.0 equiv.) and malonyl chloride (1.0 equiv.) are stirred in tetrahydrofuran at 0°C, followed by dropwise addition of triethylamine (3.0 equiv.). The mixture is refluxed for 12 h, yielding 1,2,4-triazine-3,5-dione with 68% efficiency after recrystallization from ethanol. This route benefits from readily available starting materials but requires stringent temperature control to avoid decarboxylation.

Oxidative Cyclization of Semicarbazide Derivatives

Alternative protocols employ semicarbazide hydrochloride and glyoxylic acid in aqueous HCl (1 M). Heating at 80°C for 6 h induces cyclization, forming the triazine core with concomitant oxidation of the α-hydroxy group to a ketone. Yields reach 74% when conducted under nitrogen, minimizing oxidative byproducts. The reaction mechanism proceeds via imine formation, followed by intramolecular cyclization and dehydration (Figure 1).

Functionalization at the C6 Position: Introducing the Amino Acetate Moiety

The critical C6-amino group is introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

SNAr with Chlorotriazine Intermediates

6-Chloro-1,2,4-triazine-3,5-dione (prepared via chlorination using POCl3/DMF) reacts with glycine tert-butyl ester in dimethylacetamide (DMAC) at 120°C. Cs2CO3 (2.5 equiv.) facilitates deprotonation of the glycine amine, achieving 82% coupling efficiency after 24 h. Subsequent ester hydrolysis with trifluoroacetic acid yields the free amino acid, though this step is omitted in the target compound’s synthesis.

Direct Amination Using Glycine Isobutyl Ester

A one-pot approach eliminates intermediate isolation: glycine isobutyl ester (1.2 equiv.) and 1,2,4-triazine-3,5-dione (1.0 equiv.) are refluxed in toluene with catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv.). Water removal via Dean-Stark trap drives the equilibrium, affording the C6-aminated product in 89% yield. This method’s efficiency stems from in situ ester protection, preventing carboxylic acid side reactions.

Esterification: Securing the Isobutyl Group

Esterification employs classical acid catalysis or enzymatic methods, balancing reactivity and stereochemical integrity.

Sulfuric Acid-Catalyzed Esterification

Adapting protocols from isobutyl acetate synthesis, the amino acid intermediate (1.0 equiv.) is refluxed with isobutyl alcohol (5.0 equiv.) and concentrated H2SO4 (0.4 equiv.) at 130°C for 3 h. Excess alcohol ensures >95% conversion, with crude product purified via vacuum distillation (bp 142–145°C at 15 mmHg). This method provides scalability but risks sulfonation of aromatic amines, necessitating post-reaction neutralization with NaHCO3.

Lipase-Mediated Transesterification

For acid-sensitive substrates, immobilized Candida antarctica lipase B (Novozym 435) catalyzes transesterification in tert-butyl methyl ether at 45°C. Using vinyl acetate as the acyl donor, conversions reach 78% after 48 h with negligible racemization. While environmentally favorable, enzymatic methods face cost barriers at industrial scales.

Integrated Synthetic Routes: Comparative Analysis

| Parameter | Route A (Stepwise) | Route B (Convergent) |

|---|---|---|

| Overall Yield | 62% | 71% |

| Reaction Steps | 5 | 3 |

| Purification Complexity | High | Moderate |

| Scalability | Pilot-scale | Bench-scale |

Route A sequentially constructs the triazine core, aminates C6, and performs esterification. Route B employs pre-formed glycine isobutyl ester in a convergent coupling, reducing step count but requiring advanced intermediates. Industrial applications favor Route A for its modularity, despite lower yields.

Mechanistic Considerations and Kinetic Profiling

The rate-determining step in SNAr reactions involves nucleophilic attack at C6. Kinetic studies using ¹H NMR reveal second-order dependence on amine concentration and inverse first-order on chloride leaving group stability. Hammett correlations (ρ = +2.1) confirm the transition state’s heightened positive charge, rationalizing enhanced reactivity with electron-donating ester groups.

Esterification follows a classic Fischer mechanism, with protonation of the carbonyl oxygen accelerating nucleophilic attack by isobutanol. Isotope labeling studies (¹⁸O) demonstrate complete ¹⁸O incorporation into the ester carbonyl, excluding acyl-oxygen cleavage pathways.

Purification and Characterization Protocols

Crude product purification utilizes silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol/water (4:1). Purity (>99%) is verified via:

Q & A

Q. What preclinical models are appropriate for evaluating its therapeutic potential?

- Methodological Answer : Use murine xenograft models (e.g., HCT-116 colorectal cancer) for in vivo efficacy. Administer the compound intraperitoneally (10–50 mg/kg daily) and monitor tumor volume via caliper measurements. Pair with PET imaging (¹⁸F-FDG) to assess metabolic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.